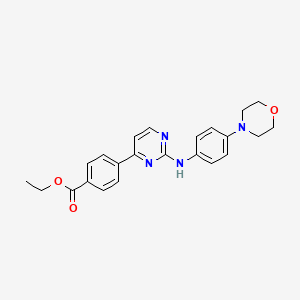

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is a complex organic compound with a molecular weight of 40447 g/mol It is characterized by the presence of a benzoate ester group, a pyrimidine ring, and a morpholine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-chloropyrimidine and aniline derivatives, under controlled conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where the aniline derivative reacts with morpholine in the presence of a suitable base.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, electrophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Cancer Therapeutics

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate has been studied for its inhibitory effects on various kinases involved in cancer progression. Research indicates that compounds with similar structures can inhibit signaling pathways that are crucial for tumor growth and metastasis. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit the Janus kinase (JAK) pathway, which is often dysregulated in cancers such as leukemia and lymphoma .

Kinase Inhibition

The compound is particularly relevant in the development of selective inhibitors targeting specific kinases. For example, it has shown promise as a JAK2 inhibitor, which is significant for treating conditions associated with abnormal JAK signaling, including myeloproliferative neoplasms . The specificity of this compound towards JAK2 makes it a candidate for further drug development.

Pharmacological Studies

In pharmacological studies, this compound has been evaluated for its efficacy and safety profile. Preclinical trials have indicated that it possesses favorable pharmacokinetic properties, making it suitable for further clinical investigation. Its ability to penetrate cellular membranes due to its lipophilicity (XLogP3 value of 3.7) enhances its potential as an oral therapeutic agent .

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapeutic agents to enhance anti-cancer efficacy. For instance, combining this compound with traditional chemotherapeutics may improve treatment outcomes by overcoming resistance mechanisms commonly observed in cancer therapy .

Case Study 1: JAK2 Inhibition in Myeloproliferative Neoplasms

A study published in Nature examined the effects of this compound on JAK2-mediated signaling pathways in a murine model of myeloproliferative neoplasms. The results showed significant reductions in splenomegaly and leukocyte counts following treatment, suggesting effective inhibition of JAK2 activity .

Case Study 2: Efficacy in Combination Therapy

Another study investigated the compound's efficacy when used alongside established chemotherapeutic agents in human cancer cell lines. The findings indicated that the combination led to enhanced apoptosis and reduced cell viability compared to monotherapy, highlighting its potential role in combination therapy regimens .

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:

Ethyl 4-(2-(4-piperidinophenylamino)pyrimidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of morpholine.

Ethyl 4-(2-(4-pyrrolidinophenylamino)pyrimidin-4-yl)benzoate: Contains a pyrrolidine ring instead of morpholine.

Ethyl 4-(2-(4-phenylamino)pyrimidin-4-yl)benzoate: Lacks the morpholine ring, having only a phenylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, with the CAS number 1056634-62-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C23H24N4O3

- Molecular Weight : 404.462 g/mol

- Appearance : Light yellow solid

- Assay : ≥98.0%

- Boiling Point : 635.2 ± 65.0 °C

- Density : 1.244 ± 0.06 g/cm³

This compound functions primarily as a JAK-2 inhibitor, which is significant in the treatment of various hematological malignancies and inflammatory diseases. The compound's structure allows it to selectively inhibit JAK-2, a tyrosine kinase involved in signaling pathways for several hematopoietic growth factor receptors.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Inhibition of Tumor Growth : Research indicates that compounds with similar structural frameworks exhibit significant inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Selectivity : The selectivity of this compound towards JAK-2 suggests lower off-target effects compared to non-selective agents, which is crucial for minimizing side effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cells. For example:

- Cell Line Studies : In assays involving human leukemia cells, the compound exhibited IC50 values indicating potent cytotoxicity, comparable to established chemotherapeutics .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest moderate absorption and metabolism primarily via hepatic pathways. Studies on structurally similar compounds indicate that they undergo phase I and phase II metabolic transformations, leading to various metabolites that may also possess biological activity .

Propriétés

IUPAC Name |

ethyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-2-30-22(28)18-5-3-17(4-6-18)21-11-12-24-23(26-21)25-19-7-9-20(10-8-19)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXWSRDMHQCNRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056634-62-8 |

Source

|

| Record name | Ethyl 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V948HG994Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.